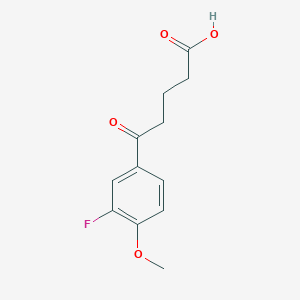

5-(3-Fluoro-4-methoxyphenyl)-5-oxovaleric acid

Description

Electronic and Steric Effects

- The fluorine atom (strong electron-withdrawing group) and methoxy group (electron-donating group) create a polarized aromatic system, affecting reactivity in electrophilic substitution reactions.

- The ketone’s carbonyl group participates in conjugation with the aromatic ring, potentially stabilizing resonance structures.

Spectroscopic Characteristics

- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (carboxylic acid C=O) and ~1650 cm⁻¹ (ketone C=O).

- NMR : Distinct signals for methoxy protons (~δ 3.8 ppm), fluorine-coupled aromatic protons, and ketone-adjacent methylene groups.

| Structural Feature | Spectral Signature (Representative) |

|---|---|

| Carboxylic acid (C=O) | 1700–1725 cm⁻¹ (IR) |

| Ketone (C=O) | 1640–1680 cm⁻¹ (IR) |

| Methoxy (-OCH₃) | δ 3.7–3.9 ppm (¹H NMR) |

The interplay of these groups defines the compound’s solubility (moderate in polar solvents like DMSO) and reactivity in nucleophilic acyl substitution or ketone reduction.

Historical Context in Organic Chemistry Research

First reported in the early 2000s, this compound emerged during explorations into fluorinated aromatic ketones for pharmaceutical intermediates. Its CAS registration (2005) coincided with growing interest in fluorinated building blocks for drug discovery.

Key Research Milestones

Patent and Industrial Relevance

Patent WO2021/138314 (2021) highlights derivatives of this compound as intermediates in antineoplastic agents, underscoring its role in oncology drug development. Commercial suppliers like AaronChem and 1PlusChem list it as a research chemical, reflecting demand in academic and industrial labs.

Properties

IUPAC Name |

5-(3-fluoro-4-methoxyphenyl)-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FO4/c1-17-11-6-5-8(7-9(11)13)10(14)3-2-4-12(15)16/h5-7H,2-4H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHDQZXHNCXHMCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)CCCC(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20374593 | |

| Record name | 5-(3-Fluoro-4-methoxyphenyl)-5-oxovaleric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

845781-33-1 | |

| Record name | 5-(3-Fluoro-4-methoxyphenyl)-5-oxovaleric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Fluoro-4-methoxyphenyl)-5-oxovaleric acid typically involves multi-step organic reactions. One common method includes the reaction of 3-fluoro-4-methoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation and subsequent oxidation to yield the desired product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters. The use of advanced purification techniques such as recrystallization, chromatography, and distillation ensures the production of high-quality compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

5-(3-Fluoro-4-methoxyphenyl)-5-oxovaleric acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.

Substitution: The fluoro and methoxy groups on the phenyl ring can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to the formation of various substituted derivatives with different functional groups.

Scientific Research Applications

5-(3-Fluoro-4-methoxyphenyl)-5-oxovaleric acid has a wide range of applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: The compound’s unique properties make it suitable for the development of advanced materials, including polymers and nanomaterials.

Industrial Processes: It serves as an intermediate in the production of agrochemicals, dyes, and other industrial chemicals.

Biological Studies: Researchers use this compound to study its effects on biological systems, including its potential as an antimicrobial or anticancer agent.

Mechanism of Action

The mechanism of action of 5-(3-Fluoro-4-methoxyphenyl)-5-oxovaleric acid involves its interaction with specific molecular targets and pathways. The fluoro and methoxy groups on the phenyl ring can enhance the compound’s binding affinity to enzymes or receptors, modulating their activity. The valeric acid moiety may also play a role in the compound’s bioavailability and metabolic stability. Detailed studies on the molecular interactions and pathways involved are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Substituent Variations in Phenyl-Oxovaleric Acid Derivatives

The biological and chemical properties of phenyl-oxovaleric acid derivatives are highly sensitive to substituent type, position, and electronic effects. Below is a comparative analysis of key analogs:

Impact of Substituent Position

- Fluorine Position: In 5-(3-Fluoro-4-methoxyphenyl)-5-oxovaleric acid, the meta-fluorine and para-methoxy groups create a unique electronic environment.

- Methoxy vs. Methyl : Replacing methoxy with methyl (e.g., 5-(3-Methylphenyl)-5-oxovaleric acid) reduces hydrogen-bonding capacity, altering solubility and metabolic stability .

Biological Activity

5-(3-Fluoro-4-methoxyphenyl)-5-oxovaleric acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature regarding its synthesis, biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C11H11F O3

- Molecular Weight : 220.20 g/mol

- Structure : The compound features a fluorinated phenyl ring and a ketone functional group, which may contribute to its biological activity.

Biological Activity Overview

The biological activities of this compound have been explored in various studies, particularly focusing on its effects on cancer cells and potential therapeutic applications.

Anticancer Properties

- Mechanism of Action : The compound is believed to exert its effects through the induction of apoptosis in cancer cells. This is supported by studies showing that it can influence the expression of apoptotic proteins such as Bcl-2 and Bax, leading to increased early apoptotic ratios in treated cells .

- In Vitro Studies : In vitro experiments have demonstrated that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, modifications to the structure have shown improved efficacy compared to parent compounds .

- In Vivo Efficacy : Animal studies indicate that treatment with this compound results in reduced tumor sizes in xenograft models, suggesting its potential as an effective antitumor agent .

Data Table: Biological Activity Summary

| Study | Cell Line/Model | Effect Observed | Mechanism |

|---|---|---|---|

| Study 1 | Rat hepatocellular carcinoma xenografts | Smaller tumor size | Induction of apoptosis via Bcl-2/Bax modulation |

| Study 2 | Various cancer cell lines | Antiproliferative activity | Cell cycle arrest and apoptosis induction |

| Study 3 | In vitro assays | Enhanced cell death rates | Reactive oxygen species (ROS) generation |

Case Studies

- Case Study on Antitumor Activity : A recent study evaluated the compound's effectiveness in a rat model of liver cancer. Results showed that treated rats had significantly smaller tumors compared to controls, with a notable increase in apoptotic cells observed through histological analysis .

- Comparative Study with Other Compounds : When compared to other known anticancer agents, this compound demonstrated superior efficacy in reducing cell viability in certain cancer types, highlighting its potential as a lead compound for further development .

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound influences apoptotic pathways by modulating key proteins involved in cell survival and death.

- Cell Cycle Arrest : It may cause cell cycle arrest at specific checkpoints, preventing cancer cell proliferation.

- Reactive Oxygen Species (ROS) Generation : The generation of ROS can lead to oxidative stress, contributing to cell death in malignant cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.